molecular formula C18H26I3N3O9 B1672089 Iothalamate meglumine CAS No. 13087-53-1

Iothalamate meglumine

Cat. No.: B1672089
CAS No.: 13087-53-1
M. Wt: 809.1 g/mol
InChI Key: VLHUSFYMPUDOEL-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iothalamate meglumine is an iodinated contrast agent used primarily in medical imaging to enhance the visibility of internal structures in radiographic procedures. It is commonly used in procedures such as excretory urography, cerebral angiography, peripheral arteriography, venography, arthrography, and computed tomographic scans .

Mechanism of Action

Target of Action

Iothalamate Meglumine is an iodinated contrast agent . It doesn’t have a specific biological target, but rather its function relies on its physical and chemical properties. The iodine atoms in the compound absorb X-rays more effectively than the surrounding tissues, making it useful in various medical imaging procedures .

Mode of Action

As an iodinated contrast agent, this compound operates on a fairly straightforward mechanism. When administered into the body, the iodine atoms in the compound absorb X-rays more effectively than the surrounding tissues . This differential absorption of X-rays allows for the clear visualization of structures within the body during imaging procedures .

Biochemical Pathways

This compound doesn’t directly interact with biochemical pathways. Its primary function is to enhance the contrast in imaging procedures, allowing for better visualization of body structures . Therefore, it doesn’t affect or interact with any specific biochemical pathways.

Pharmacokinetics

Following intravascular injection, this compound is rapidly transported through the circulatory system to the kidneys and is excreted unchanged in the urine by glomerular filtration . The pharmacokinetics of intravascularly administered radiopaque contrast media are usually best described by a two-compartment model with a rapid alpha phase for drug distribution and a slower beta phase for drug elimination . In patients with normal renal function, the alpha and beta half-lives of this compound were approximately 10 and 90 minutes, respectively . Renal accumulation is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs, in most instances, about 3 to 8 minutes after injection .

Result of Action

The primary result of this compound administration is the enhancement of radiographic images. It allows for clear visualization of various structures within the body during imaging procedures, such as angiography, arthrography, and computed tomographic scans . This enhanced visualization can aid in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of this compound is influenced by the patient’s renal function. In patients with impaired renal function, diagnostic opacification frequently is achieved only after prolonged periods . Additionally, in patients with severe renal impairment, the excretion of this contrast medium through the gallbladder and into the small intestine sharply increases . Therefore, the patient’s renal function and overall health status can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Iothalamate meglumine plays a crucial role in biochemical reactions as a diagnostic contrast agent. It interacts with various enzymes, proteins, and other biomolecules to enhance imaging quality. The compound is known to bind poorly to serum albumin, which facilitates its rapid excretion through the kidneys . This interaction is essential for its function as it allows for clear visualization of the urinary tract and other structures during imaging procedures.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. The compound’s presence in the bloodstream can lead to changes in cellular metabolism, particularly in kidney cells where it is filtered and excreted . These effects are crucial for its role in diagnostic imaging, as they help create clear and detailed images of internal structures.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. The compound binds to iodine atoms, which enhances its radiopacity and allows it to be detected by imaging equipment . This binding interaction is critical for its function as a contrast agent, as it increases the visibility of internal structures during imaging procedures. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in kidney cells where it is filtered and excreted . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective as a contrast agent. At higher doses, it can cause toxic or adverse effects, including kidney damage and other systemic issues . These dosage effects are critical for determining the safe and effective use of this compound in medical imaging procedures.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its excretion through the kidneys. The compound interacts with enzymes and cofactors involved in renal filtration, which facilitates its rapid clearance from the body . This interaction is essential for its function as a contrast agent, as it allows for clear and detailed imaging of the urinary tract and other structures.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its function as a contrast agent. The compound is rapidly transported through the circulatory system to the kidneys, where it is filtered and excreted . This rapid transport and distribution are essential for its effectiveness in enhancing the visibility of internal structures during imaging procedures.

Subcellular Localization

This compound’s subcellular localization is primarily within the renal cells, where it is filtered and excreted. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is critical for its function as a contrast agent, as it allows for clear and detailed imaging of the urinary tract and other structures.

Chemical Reactions Analysis

Properties

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHUSFYMPUDOEL-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926949
Record name 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13087-53-1
Record name D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13087-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iothalamate meglumine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTHALAMATE MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iothalamate meglumine
Reactant of Route 2
Reactant of Route 2
Iothalamate meglumine
Reactant of Route 3
Reactant of Route 3
Iothalamate meglumine
Reactant of Route 4
Reactant of Route 4
Iothalamate meglumine
Reactant of Route 5
Iothalamate meglumine
Reactant of Route 6
Reactant of Route 6
Iothalamate meglumine
Customer
Q & A

A: Iothalamate Meglumine is a radiographic contrast agent. It works by temporarily increasing the radiodensity of the target area, allowing for clearer visualization on X-ray or computed tomography (CT) scans. [, ] Essentially, it blocks X-rays as they pass through the body, creating contrast between structures with and without the agent. [] The degree of opacity observed is directly proportional to the amount of this compound in the X-ray beam. []

A: this compound is the meglumine salt of iothalamic acid. [] It is an organic iodine compound with three iodine atoms attached to a benzene ring.

A: The molecular formula of this compound is C18H26I3N2O9. Its molecular weight is 777.11 g/mol. [, ]

A: Yes, a study utilized proton nuclear magnetic resonance (PMR) spectroscopy to identify and assay this compound in pharmaceutical samples. [] The resonance signals for protons in specific groups, such as CH3-CO-, CH3-N-, and CH3-CO- (from sodium acetate used as an internal standard), were analyzed for quantification. []

A: Research indicates that increasing the concentration of this compound, specifically iohexol, significantly increases its CT number, consequently enhancing its visibility. [] Volumetric ratios ranging from 1:1000 to 1:1 resulted in CT numbers from 20 HU to over 3000 HU. []

ANone: this compound's primary function is as a contrast agent. Its mechanism of action does not involve catalytic properties. Therefore, there are no related applications in this regard.

ANone: The provided research papers do not offer specific details regarding the application of computational chemistry and modeling techniques for this compound.

A: this compound is formulated as an injection solution, often with stabilizers and buffers for optimal pH and stability. [, ] The provided research papers do not detail specific stability studies under various conditions.

A: this compound is primarily excreted unchanged in the urine. [] The degree of opacity produced by the contrast agent depends on its distribution and elimination. []

A: Animal models, including rabbits and guinea pigs, have been utilized to investigate the potential inflammatory effects of this compound on various tissues, such as the fallopian tubes and peritoneal surfaces. [, , ]

ANone: The concept of resistance does not apply to this compound's mechanism of action as a contrast agent.

A: While generally considered safe for diagnostic procedures, this compound, similar to other iodinated contrast media, may cause adverse reactions ranging from mild discomfort to severe complications. [, ]

A: In rare instances, this compound administration can lead to life-threatening conditions such as severe hypotension, cardiac arrhythmias, pulmonary edema, laryngeal edema, and convulsions. [, ]

A: Studies in rabbits identified EEG suppression and increased blood-brain barrier permeability following intracarotid injection of this compound. [] These findings suggest potential neurotoxic effects, although the exact mechanisms require further investigation. [, ]

ANone: As a contrast agent, this compound is not designed for targeted drug delivery. Its distribution is largely determined by its physicochemical properties and the route of administration.

ANone: The available research primarily focuses on this compound's application as a contrast agent and does not explore its role in biomarker discovery or diagnostics.

A: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound levels in various matrices. [] This method offers high sensitivity and selectivity for accurate measurement. []

ANone: The provided research papers do not address the environmental impact or degradation of this compound.

ANone: Specific details regarding the validation of analytical methods used to quantify this compound are not provided in the research papers.

A: As a pharmaceutical product, this compound is subject to stringent quality control measures throughout its lifecycle, from development and manufacturing to distribution, to ensure its consistency, safety, and efficacy. [, ]

A: Yes, this compound can trigger hypersensitivity reactions, although these are relatively rare. [] These reactions are typically mediated by the immune system and can range in severity from mild skin rashes to life-threatening anaphylaxis. [, ]

A: While the exact mechanisms are complex, they are thought to involve the recognition of this compound as a foreign substance by the immune system, leading to the activation of mast cells and the release of histamine and other inflammatory mediators. []

ANone: The provided research does not specifically investigate this compound's interactions with drug transporters.

ANone: The research papers do not provide information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.

A: Yes, several other contrast agents are available, including both ionic and non-ionic compounds. [, , , , ]

A: Common alternatives include Iopamidol, Iohexol, Ioxilan, and Metrizamide. [, , , , ] The choice of contrast agent often depends on factors like the specific diagnostic procedure, the patient's medical history, and the potential risk of adverse reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.